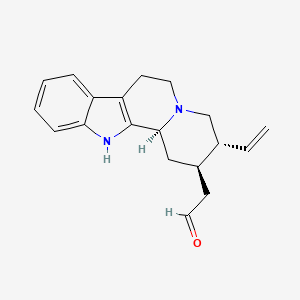
Corynantheal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corynantheal is a member of beta-carbolines.
Aplicaciones Científicas De Investigación
Biological Activities
Corynantheal and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for pharmaceutical development. Key activities include:
- Anti-inflammatory Effects : Research has demonstrated that dihydrocorynantheol, a derivative of this compound, can inhibit the NF-κB signaling pathway, leading to reduced production of pro-inflammatory mediators such as IL-1β and TNF-α . This suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Several studies have indicated that corynantheine alkaloids possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown activity against HepG2 cells (IC50 = 2.57 µM), indicating their potential as anticancer agents .
- Cardiovascular Effects : Dihydrocorynantheine has been reported to lower arterial pressure in animal models, demonstrating potential for cardiovascular therapies . Additionally, certain alkaloids have shown blocking activity on adrenoceptors, which could be beneficial in managing hypertension.
Synthetic Methodologies
The synthesis of this compound and its analogs has been the focus of extensive research. Novel synthetic strategies have been developed to produce these compounds with high enantioselectivity, crucial for their biological activity. Notable methodologies include:
- Asymmetric Synthesis : Recent advancements in asymmetric synthesis techniques have enabled the efficient production of corynantheine alkaloids via intramolecular reactions . This approach enhances the yield and purity of the desired compounds.
- Biosynthetic Pathways : Understanding the biosynthetic origin of this compound is essential for developing synthetic routes. Studies have identified key enzymes involved in its formation from strictosidine aglycone, paving the way for biotechnological applications in producing these alkaloids .
Case Study 1: Anti-inflammatory Activity
A study conducted by Fröde et al. (2011) reported the anti-inflammatory effects of dihydrocorynantheol isolated from Esenbeckia leiocarpa. The compound was shown to prevent IκBα ubiquitination, thereby inhibiting NF-κB activation and reducing pro-inflammatory cytokines .
Case Study 2: Anticancer Activity
In vitro studies indicated that this compound derivatives exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The findings suggest that these compounds could be further developed into therapeutic agents for cancer treatment .
Case Study 3: Cardiovascular Research
Research on dihydrocorynantheine revealed its ability to modulate ion channels in cardiac muscle, contributing to its antiarrhythmic properties. This opens avenues for developing new treatments for cardiac arrhythmias .
Summary Table of Biological Activities
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]acetaldehyde |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h2-6,10,13-14,18,20H,1,7-9,11-12H2/t13-,14-,18-/m0/s1 |
Clave InChI |
SERYQFDKEYVUFP-DEYYWGMASA-N |
SMILES isomérico |
C=C[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CC=O)NC4=CC=CC=C34 |
SMILES canónico |
C=CC1CN2CCC3=C(C2CC1CC=O)NC4=CC=CC=C34 |
Sinónimos |
corynantheal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















